N-(2-(4,5-diphenyloxazol-2-ylthio)ethyl)-acetamide
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Overview
Description
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a thioether linkage between a diphenyloxazole moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide typically involves the reaction of 4,5-diphenyloxazole-2-thiol with 2-bromoethylacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the bromoethylacetamide, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: N-substituted acetamide derivatives
Scientific Research Applications
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The thioether and acetamide groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide
- 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide
- N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides
Uniqueness
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenyloxazole moiety provides potential for fluorescence, while the thioether linkage and acetamide group offer opportunities for diverse chemical modifications and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
59716-84-6 |
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Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-14(22)20-12-13-24-19-21-17(15-8-4-2-5-9-15)18(23-19)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22) |
InChI Key |
KGDPYRVTHYXXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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